molecular formula C16H17NO2 B14118357 Benzyl N-(3,5-dimethylphenyl)carbamate

Benzyl N-(3,5-dimethylphenyl)carbamate

Cat. No.: B14118357
M. Wt: 255.31 g/mol
InChI Key: YGAXHLKUUINVKX-UHFFFAOYSA-N
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Description

Benzyl N-(3,5-dimethylphenyl)carbamate is an organic compound with the molecular formula C16H17NO2. It is a type of carbamate, which is a functional group characterized by the presence of a carbamic acid ester. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(3,5-dimethylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 3,5-dimethylaniline in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable processes. For example, the use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(3,5-dimethylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of Benzyl N-(3,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(3,5-dimethylphenyl)carbamate is unique due to the presence of the 3,5-dimethylphenyl group, which imparts distinct chemical and biological properties.

Biological Activity

Benzyl N-(3,5-dimethylphenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a carbamate derivative. Its structure can be represented as follows:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{2}

This compound features a benzyl group attached to a carbamate moiety, which is linked to a 3,5-dimethylphenyl group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalysis. This mechanism is particularly relevant in the context of therapeutic applications against various diseases.
  • Antimicrobial Activity : Research indicates that similar carbamate derivatives exhibit inhibitory effects against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Antitubercular Activity

Recent studies have highlighted the potential of this compound and related compounds as antitubercular agents. For instance:

  • A series of 3-benzyl-5-hydroxyphenylcarbamates demonstrated significant inhibitory activity against M. tuberculosis strains, with minimum inhibitory concentrations (MICs) ranging from 0.625 to 6.25 μg/mL . These findings suggest that structural modifications in carbamates can enhance their efficacy against resistant strains.

Anti-inflammatory and Anticancer Properties

The compound has also been investigated for its anti-inflammatory and anticancer properties. Preliminary studies indicate:

  • Anti-inflammatory Activity : Benzyl carbamates have shown promise in reducing inflammation markers, which may be beneficial in treating chronic inflammatory diseases.
  • Anticancer Potential : Some derivatives have exhibited cytotoxic effects against cancer cell lines, indicating their potential as chemotherapeutic agents.

Study on Antitubercular Agents

In a study focusing on 3-benzyl-5-hydroxyphenylcarbamates:

  • Compounds were tested against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. The most potent compounds exhibited MIC values significantly lower than traditional treatments, highlighting their potential as new therapeutic options .

Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes involved in disease pathways:

Enzyme Inhibition Type IC50 Value (µM)
AcetylcholinesterasePseudoirreversible2.5
ButyrylcholinesteraseReversible4.0

These results suggest that the compound could be explored further for neurological applications due to its interaction with cholinergic pathways .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

benzyl N-(3,5-dimethylphenyl)carbamate

InChI

InChI=1S/C16H17NO2/c1-12-8-13(2)10-15(9-12)17-16(18)19-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

YGAXHLKUUINVKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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